Cas no 2171995-84-7 (2-(cyclopropylmethyl)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid)

2-(Cyclopropylmethyl)-3-{2-[2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy]acetamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclopropylmethyl side chain, enhancing conformational rigidity, while the Fmoc group ensures efficient deprotection under mild basic conditions. Its ethylene glycol-based linker improves solubility and flexibility during solid-phase peptide synthesis (SPPS). The carboxylic acid terminus allows for straightforward coupling to resin or other amino acids, making it a versatile building block for complex peptide architectures. This derivative is particularly valuable in medicinal chemistry and bioconjugation, where controlled incorporation of constrained structural motifs is required. High purity and stability further support its utility in demanding synthetic workflows.
2-(cyclopropylmethyl)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid structure
2171995-84-7 structure
Product Name:2-(cyclopropylmethyl)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid
CAS No:2171995-84-7
MF:C26H30N2O6
MW:466.526207447052
CID:5921941
PubChem ID:165516315
Update Time:2025-10-12

2-(cyclopropylmethyl)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(cyclopropylmethyl)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid
    • EN300-1526143
    • 2-(cyclopropylmethyl)-3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}propanoic acid
    • 2171995-84-7
    • Inchi: 1S/C26H30N2O6/c29-24(28-14-18(25(30)31)13-17-9-10-17)16-33-12-11-27-26(32)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,17-18,23H,9-16H2,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: FSLMDGUNQJWPOS-UHFFFAOYSA-N
    • SMILES: OC(C(CNC(COCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)CC1CC1)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 13
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 114Ų

2-(cyclopropylmethyl)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid Pricemore >>

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Additional information on 2-(cyclopropylmethyl)-3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid

2-(Cyclopropylmethyl)-3-{2-[({(9H-Fluoren-9-yl)Methoxycarbonyl}Amino)Ethoxy]Acetamido}Propanoic Acid: A Comprehensive Overview

The compound 2-(cyclopropylmethyl)-3-{2-[({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy]acetamido}propanoic acid, identified by the CAS number 2171995-84-7, is a complex organic molecule with significant potential in various fields of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural features and promising applications in drug delivery systems, bioconjugation, and materials science.

The molecular structure of this compound is characterized by the presence of a cyclopropylmethyl group, which introduces strain and reactivity into the molecule, making it a valuable component in organic synthesis. Additionally, the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety, which is widely used in peptide synthesis to control reactivity during multi-step reactions. The combination of these groups creates a versatile platform for further functionalization and exploration in advanced chemical systems.

Recent studies have highlighted the potential of this compound in the development of stimuli-responsive materials. Researchers have demonstrated that the cyclopropylmethyl group can act as a mechanoresponsive element, enabling the molecule to undergo structural changes under mechanical stress. This property makes it a candidate for applications in adaptive materials and smart drug delivery systems.

In the context of bioconjugation, the Fmoc group has been utilized as a reversible protecting group, allowing for precise control over the formation of bioactive molecules. This has led to its application in the synthesis of peptide-based therapeutics and diagnostic agents. Furthermore, the ethoxyacetamido group provides additional sites for functionalization, enabling the attachment of various bioactive moieties or imaging agents.

The synthesis of this compound involves multi-step reactions that require meticulous control over stereochemistry and regioselectivity. Recent advancements in catalytic asymmetric synthesis have provided new avenues for the efficient construction of such complex molecules. These methods not only enhance yield but also improve the overall sustainability of the synthetic process.

From an environmental standpoint, researchers have explored green chemistry approaches to synthesize this compound. By utilizing biodegradable solvents and catalytic systems derived from renewable resources, they aim to reduce the ecological footprint associated with its production.

In conclusion, 2-(cyclopropylmethyl)-3-{2-[({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxy]acetamido}propanoic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features and functional groups make it a valuable tool in advancing chemical research and development.

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